REACTION_SMILES
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[CH2:1]([Li:2])[CH2:3][CH2:4][CH3:5].[CH3:17][I:18].[Cl:6][c:7]1[cH:8][c:9]([C:10](=[O:11])[OH:12])[cH:13][cH:14][c:15]1[Cl:16].[O:19]1[CH2:20][CH2:21][CH2:22][CH2:23]1>>[CH3:1][c:8]1[c:7]([Cl:6])[c:15]([Cl:16])[cH:14][cH:13][c:9]1[C:10](=[O:11])[OH:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1ccc(Cl)c(Cl)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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Cc1c(C(=O)O)ccc(Cl)c1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |